molecular formula C11H11N3O2 B15216652 N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide CAS No. 61316-31-2

N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide

Cat. No.: B15216652
CAS No.: 61316-31-2
M. Wt: 217.22 g/mol
InChI Key: IUDVHBCOJKLYKK-UHFFFAOYSA-N
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Description

N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with an appropriate β-dicarbonyl compound under acidic or basic conditions to form the pyrido[1,2-a]pyrimidine core. Subsequent methylation and carboxamidation steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
  • 6,7,8,9-Tetrahydro-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • Imidazo[1,2-a]pyrimidine derivatives

Uniqueness

N,2-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its dimethyl and carboxamide groups contribute to its distinct reactivity and potential therapeutic applications .

Properties

CAS No.

61316-31-2

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N,2-dimethyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-7-6-9(15)14-5-3-4-8(10(14)13-7)11(16)12-2/h3-6H,1-2H3,(H,12,16)

InChI Key

IUDVHBCOJKLYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NC

Origin of Product

United States

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